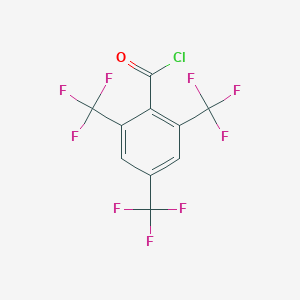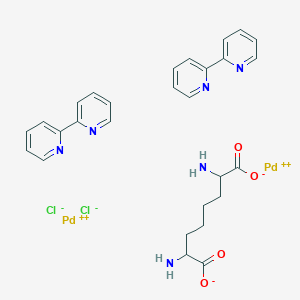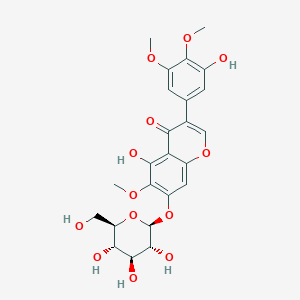
2,4,6-tris(trifluoromethyl)benzoyl Chloride
Vue d'ensemble
Description
2,4,6-Tris(trifluoromethyl)benzoyl Chloride is a chemical compound with the molecular formula C10H2ClF9O . It is an intermediate in the synthesis of 2,4,6-Tris(trifluoromethyl)aniline , which is a fluorinated substituent that has become a valuable tool in medical chemistry . It can also be used for the preparation of azo dyes containing fluorine .
Synthesis Analysis
The synthesis of 2,4,6-Tris(trifluoromethyl)benzoyl Chloride involves the reaction of 1,3,5-Tris(trifluoromethyl)benzene with n-butyllithium and carbon dioxide to yield a high yield of 2,4,6-Tris(trifluoromethyl)benzoic acid . The acid chloride is formed only slowly under stringent conditions .Molecular Structure Analysis
The molecular structure of 2,4,6-Tris(trifluoromethyl)benzoyl Chloride can be represented by the InChI string: InChI=1S/C10H2ClF9O/c11-7(21)6-4(9(15,16)17)1-3(8(12,13)14)2-5(6)10(18,19)20/h1-2H . The Canonical SMILES representation is: C1=C(C=C(C(=C1C(F)(F)F)C(=O)Cl)C(F)(F)F)C(F)(F)F .Chemical Reactions Analysis
4-(Trifluoromethyl)benzoyl chloride, a similar compound, undergoes microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .Physical And Chemical Properties Analysis
The molecular weight of 2,4,6-Tris(trifluoromethyl)benzoyl Chloride is 344.56 g/mol . It has a computed XLogP3-AA value of 5.1 , indicating its lipophilicity. It has no hydrogen bond donors and 10 hydrogen bond acceptors . The topological polar surface area is 17.1 Ų . The compound has a complexity of 373 .Applications De Recherche Scientifique
Synthesis of Oligosaccharides
Kováč, Whittaker, and Glaudemans (1985) discuss the use of 2,4,6-tris(trifluoromethyl)benzoyl chloride in the synthesis of oligosaccharides, particularly as an intermediate in creating glycosyl-3-0-galactosyl sequences. This compound plays a crucial role in anomerisation and debeznylation reactions in carbohydrate chemistry (Kováč, Whittaker, & Glaudemans, 1985).
Trifluoromethylselenolation of Acid Chlorides
Wang, Zhang, and Weng (2017) describe a method involving trifluoromethylselenolation of acid chlorides using a compound similar to 2,4,6-tris(trifluoromethyl)benzoyl chloride. This process is efficient in producing Se-trifluoromethyl esters, demonstrating its utility in synthetic chemistry (Wang, Zhang, & Weng, 2017).
Chemical Properties and Reactions
Filler et al. (1991) explore various chemical reactions and properties of 2,4,6-tris(trifluoromethyl)benzoic acid, closely related to the benzoyl chloride derivative. They investigate reactions under stringent conditions, esterification processes, and synthesis of phenolic esters, which can shed light on the reactivity and applications of 2,4,6-tris(trifluoromethyl)benzoyl chloride (Filler et al., 1991).
Drug Intermediate Synthesis
Xiao-rui (2006) reports on the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, an important drug intermediate. The study provides insights into the synthesis process and its economic value, which may have parallels in the synthesis and application of 2,4,6-tris(trifluoromethyl)benzoyl chloride (Xiao-rui, 2006).
Safety And Hazards
2,4,6-Tris(trifluoromethyl)benzoyl Chloride is a combustible liquid that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound . It should be kept away from heat, sparks, open flames, and hot surfaces .
Propriétés
IUPAC Name |
2,4,6-tris(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2ClF9O/c11-7(21)6-4(9(15,16)17)1-3(8(12,13)14)2-5(6)10(18,19)20/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASZWNYHQOQNPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(=O)Cl)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2ClF9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455215 | |
| Record name | 2,4,6-tris(trifluoromethyl)benzoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-tris(trifluoromethyl)benzoyl Chloride | |
CAS RN |
135130-97-1 | |
| Record name | 2,4,6-tris(trifluoromethyl)benzoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)-](/img/structure/B162173.png)
![7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B162175.png)

![4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162177.png)









